molecular formula C16H23N11O2S5 B194845 Famotidine dimer CAS No. 89268-62-2

Famotidine dimer

Cat. No. B194845
CAS RN: 89268-62-2
M. Wt: 561.8 g/mol
InChI Key: NRRXZFHNRLQONH-UHFFFAOYSA-N
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Description

Famotidine is a histamine H2 receptor antagonist used to treat stomach ulcers (gastric and duodenal), erosive esophagitis (heartburn or acid indigestion), and gastroesophageal reflux disease (GERD) . It is also used to treat certain conditions where there is too much acid in the stomach .


Synthesis Analysis

Pharmaceutical processes, such as grinding, compression, and heating temperature have a significant effect on the polymorphic transformation of Famotidine .


Molecular Structure Analysis

The molecular structure of Famotidine is complex and specific. It is primarily administered as a treatment for gastroesophageal reflux disease (GERD) and related foregut disorders attributable to acid hypersecretion .


Chemical Reactions Analysis

Famotidine forms an octahedral complex at pH 4 where it acts as a tridentate neutral ligand. In basic medium, it behaves as a tetradentate dianion, resulting in a quasi-planar complex. Spectroscopic and thermal data are consistent with single crystal X-ray diffraction structural elucidation .


Physical And Chemical Properties Analysis

Famotidine has three known polymorphs (forms A, B, and C), which differ in their physicochemical properties. Form B is pharmaceutically preferred because it shows better biopharmaceutical properties .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Famotidine has been investigated for its inhibitory action on carbonic anhydrases (CAs), including several human and Helicobacter pylori CAs. Research suggests that it could be a nanomolar inhibitor of these enzymes. The structural analysis of famotidine bound to human CAs revealed insights into its mechanism of CA inhibition. This finding opens the possibility of developing novel antibacterials targeting CAs (Angeli, Ferraroni, & Supuran, 2018).

Solution-state NMR Spectroscopy

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study famotidine, clarifying the acid–base properties and molecular structure of the compound. Detailed NMR experiments have provided comprehensive insights into the chemical structure and protonation sites of famotidine (Marosi et al., 2012).

Proniosome Formulation

A study on the development of a proniosomal system for famotidine aimed to efficiently deliver the drug over an extended period. This system demonstrated potential for prolonged drug delivery and showed good stability characteristics, making it a promising vehicle for famotidine administration (Mokale et al., 2016).

Cocrystal Engineering

Cocrystal engineering has been applied to improve the phase stability of famotidine under physiological pH conditions. By synthesizing cocrystals with xanthine derivatives, researchers aimed to enhance the stability of famotidine and reduce its degradation in acidic environments, demonstrating the potential of cocrystal engineering in pharmaceutical development (Saikia et al., 2019).

Electrochemical Analysis

Voltammetric techniques, including square wave adsorptive stripping voltammetry, have been used for electrochemical studies of famotidine. This method allowed for the sensitive determination of famotidine in solutions, showcasing an analytical application in monitoring drug concentrations (Skrzypek et al., 2005).

Glycogen Synthase Kinase-3β Inhibition

Investigations into famotidine as an inhibitor of glycogen synthase kinase-3β (GSK-3β) suggest a potential mechanism for its hypoglycemic side effects. This study combined docking simulations, enzyme inhibition assays, and glycogen sparing studies, highlighting famotidine's role in modulating glycogen metabolism (Mohammad et al., 2013).

Nanosuspension Preparation

Research on preparing famotidine nanosuspensions has been conducted to enhance its dissolution rate due to low water solubility. The development of these nanosuspensions demonstrated significant improvements in drug release profiles, highlighting the utility of nanotechnology in pharmaceutical formulations (Malik & Maraie, 2018).

Future Directions

Famotidine is used to treat and prevent ulcers in the stomach and intestines. It also treats conditions in which the stomach produces too much acid, such as Zollinger-Ellison syndrome. Famotidine also treats gastroesophageal reflux disease and other conditions in which acid backs up from the stomach into the esophagus, causing heartburn .

properties

IUPAC Name

2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N11O2S5/c17-13(18)24-15-21-9(7-32-15)5-30-3-1-11-23-12(27-34(28,29)26-11)2-4-31-6-10-8-33-16(22-10)25-14(19)20/h7-8H,1-6H2,(H,23,26,27)(H4,17,18,21,24)(H4,19,20,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRXZFHNRLQONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC2=NS(=O)(=O)N=C(N2)CCSCC3=CSC(=N3)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N11O2S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30237600
Record name Famotidine dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Famotidine dimer

CAS RN

89268-62-2
Record name Famotidine dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089268622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Famotidine dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAMOTIDINE DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W954S5W09G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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